2,5-Dinitroterephthalic acid
Overview
Description
2,5-Dinitroterephthalic acid is an organic compound with the molecular formula C8H4N2O8. It is a derivative of terephthalic acid, where two nitro groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dinitroterephthalic acid can be synthesized through several methods. One common approach involves the nitration of terephthalic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dinitroterephthalic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2,5-Diaminoterephthalic acid.
Substitution: Various substituted terephthalic acids depending on the nucleophile used.
Scientific Research Applications
2,5-Dinitroterephthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other functionalized aromatic compounds.
Materials Science: It serves as a building block for the preparation of metal-organic frameworks (MOFs) and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a drug intermediate and its interactions with biological molecules.
Mechanism of Action
The mechanism by which 2,5-Dinitroterephthalic acid exerts its effects is primarily through its ability to undergo various chemical transformations. The nitro groups play a crucial role in these reactions, acting as electron-withdrawing groups that influence the reactivity of the benzene ring. This compound can interact with molecular targets through its functional groups, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
2,5-Diaminoterephthalic acid: A reduced form of 2,5-Dinitroterephthalic acid with amino groups instead of nitro groups.
2,5-Dihydroxyterephthalic acid: A compound with hydroxyl groups at the 2 and 5 positions.
Terephthalic acid: The parent compound without any nitro or other substituents.
Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly alter its chemical reactivity compared to its analogs. These nitro groups make it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2,5-dinitroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFZXBPNVPXWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570625 | |
Record name | 2,5-Dinitrobenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65109-45-7 | |
Record name | 2,5-Dinitrobenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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